molecular formula C15H20O B12894108 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran CAS No. 78657-27-9

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran

Cat. No.: B12894108
CAS No.: 78657-27-9
M. Wt: 216.32 g/mol
InChI Key: YOWQXCKVWMMQNS-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran is a complex organic compound with a unique structure that includes a benzofuran ring substituted with methyl and methylpent-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-methylene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane
  • 4-Methyl-3-penten-2-one

Uniqueness

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydrobenzofuran is unique due to its specific substitution pattern and the presence of both a benzofuran ring and a methylpent-enyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

78657-27-9

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3-methyl-6-(4-methylpent-3-enyl)-4,5-dihydro-1-benzofuran

InChI

InChI=1S/C15H20O/c1-11(2)5-4-6-13-7-8-14-12(3)10-16-15(14)9-13/h5,9-10H,4,6-8H2,1-3H3

InChI Key

YOWQXCKVWMMQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1CCC(=C2)CCC=C(C)C

Origin of Product

United States

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